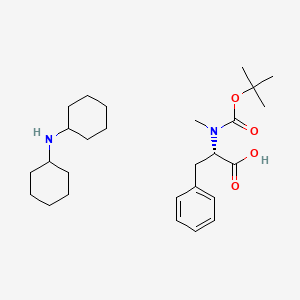

Boc-N-Me-Phe DCHA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Boc-N-Me-Phe DCHA” is also known as N-α-t.-Boc-N-α-methyl-L-phenylalanine dicyclohexylammonium salt . It is a standard building block for the introduction of phenylalanine amino-acid residues by Boc SPPS .

Synthesis Analysis

“Boc-N-Me-Phe DCHA” is used as a reagent in organic chemistry and as a building block in the synthesis of various amino acid derivatives . It has numerous applications in the pharmaceutical industry, particularly in the synthesis of peptides .Molecular Structure Analysis

The empirical formula of “Boc-N-Me-Phe DCHA” is C15H21NO4 · xC12H23N . The molecular weight is 279.33 .Chemical Reactions Analysis

“Boc-N-Me-Phe DCHA” is a chiral compound, which means it has two mirror-image forms that are not superimposable. This property is important in drug development because it can affect the way the compound interacts with the body and its ability to target specific receptors .Physical And Chemical Properties Analysis

“Boc-N-Me-Phe DCHA” is a white to slight yellow to beige powder . It has a melting point of 174-177 °C . The optical rotation α 25/D (c=1 in methanol) is -28.5 - -23.5 ° .Scientific Research Applications

Peptide Synthesis

Boc-N-Me-Phe DCHA is a standard building block for the introduction of phenylalanine amino-acid residues by Boc Solid Phase Peptide Synthesis (SPPS) . This process is crucial in the production of peptides, which have wide-ranging applications in biological research and drug development.

Drug Discovery

Unnatural amino acids like Boc-N-Me-Phe DCHA are becoming increasingly important tools for modern drug discovery research . They can be used to create novel peptide structures with unique properties, potentially leading to the development of new therapeutic agents.

Safety and Hazards

Mechanism of Action

Target of Action

Boc-N-Me-Phe DCHA is a derivative of the amino acid phenylalanine . It is primarily used as a building block in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized .

Mode of Action

The compound interacts with its targets by being incorporated into the growing peptide chain during the synthesis process . The Boc (tert-butyloxycarbonyl) group in the compound serves as a protective group for the amino group during the synthesis, preventing unwanted side reactions . The DCHA (dicyclohexylamine) part of the compound is a counterion that helps improve the solubility of the compound .

Result of Action

The result of the action of Boc-N-Me-Phe DCHA is the successful synthesis of peptides with the desired sequence and structure

Action Environment

The action of Boc-N-Me-Phe DCHA is influenced by various environmental factors. For example, the efficiency of peptide synthesis can be affected by factors such as the pH, temperature, and the presence of other chemicals in the reaction mixture . The stability of the compound can also be affected by factors such as temperature and light exposure .

properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2/t12-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFORGORUOHHLHW-YDALLXLXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2460459.png)

![3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2460465.png)

![N-[(1-Aminocycloheptyl)methyl]-2-(2,3-dihydro-1-benzofuran-2-yl)acetamide;hydrochloride](/img/structure/B2460467.png)

![2-[(naphthalen-1-yl)methyl]-1-undecyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B2460469.png)

![N-mesityl-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2460480.png)